Increased Side‑Chain Length Relative to the Isobutyl Analog Drives Higher Lipophilicity
Compared to the next‑lower homolog N‑((1,5‑dihydro‑2,4‑benzodioxepin‑3‑yl)methyl)‑2‑methylpropan‑1‑amine (CAS 435345‑27‑0), the target compound possesses one additional methylene group in the N‑alkyl chain. This structural difference translates into a computed XLogP3 increase from 2.0 (isobutyl analog) to 2.4 (3‑methylbutyl analog), reflecting higher lipophilicity [REFS‑1][REFS‑2]. Such a shift can significantly affect membrane permeability, plasma protein binding, and off‑target promiscuity in cell‑based or in‑vivo assays.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.4 (PubChem XLogP3) |
| Comparator Or Baseline | N‑((1,5‑dihydro‑2,4‑benzodioxepin‑3‑yl)methyl)‑2‑methylpropan‑1‑amine: XLogP3 = 2.0 (PubChem CID) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 log units |
| Conditions | PubChem XLogP3 algorithm v3.0 (2021 release) |
Why This Matters
A 0.4‑unit logP shift can alter compound distribution in biological systems and should be accounted for when selecting a lead‑optimization candidate or a tool compound for phenotypic screening.
- [1] PubChem Compound Summary for CID 1974554. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for N‑((1,5‑Dihydro‑2,4‑benzodioxepin‑3‑yl)methyl)‑2‑methylpropan‑1‑amine (CID retrieved via CAS 435345‑27‑0). National Center for Biotechnology Information (2025). View Source
